N-methylisoquinolin-5-amine
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Overview
Description
N-methylisoquinolin-5-amine is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylisoquinolin-5-amine typically involves the methylation of isoquinolin-5-amine. One common method is the reaction of isoquinolin-5-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-methylisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-5-one.
Reduction: Reduction reactions can convert it to N-methyl-5,6-dihydroisoquinolin-5-amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: N-methylisoquinolin-5-one.
Reduction: N-methyl-5,6-dihydroisoquinolin-5-amine.
Substitution: Various halogenated or nitrated derivatives
Scientific Research Applications
N-methylisoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of N-methylisoquinolin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-methylisoquinolin-5-amine
- 4-methylisoquinolin-5-amine
Comparison: N-methylisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 3-methylisoquinolin-5-amine and 4-methylisoquinolin-5-amine, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets. These differences can make it more suitable for certain applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
1341688-75-2 |
---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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